molecular formula C43H88 B13971644 3,5,24-Trimethyltetracontane CAS No. 55162-61-3

3,5,24-Trimethyltetracontane

Cat. No.: B13971644
CAS No.: 55162-61-3
M. Wt: 605.2 g/mol
InChI Key: DODFNNITPNHMKT-UHFFFAOYSA-N
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Description

3,5,24-Trimethyltetracontane (CAS: 55162-61-3) is a branched alkane with the molecular formula C₄₃H₈₈ and a molecular weight of 605.16 g/mol . It is classified as a long-chain methyl-substituted hydrocarbon, featuring methyl groups at positions 3, 5, and 24 of a 43-carbon backbone. This compound has been identified in diverse biological and environmental contexts, including:

  • Medicinal plants: Isolated from Corchorus tridens L., where it is associated with anti-inflammatory, anesthetic, and anti-atherosclerotic properties .
  • Food products: Detected in traditional Chinese smoked fish, suggesting a role in flavor profiles .
  • Antimicrobial extracts: Found in Allium cepa (onion) and Alternanthera bettzickiana, contributing to antibacterial and antioxidant activities .

Properties

CAS No.

55162-61-3

Molecular Formula

C43H88

Molecular Weight

605.2 g/mol

IUPAC Name

3,5,24-trimethyltetracontane

InChI

InChI=1S/C43H88/c1-6-8-9-10-11-12-13-14-19-22-25-28-31-34-37-42(4)38-35-32-29-26-23-20-17-15-16-18-21-24-27-30-33-36-39-43(5)40-41(3)7-2/h41-43H,6-40H2,1-5H3

InChI Key

DODFNNITPNHMKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCCCCCC(C)CC(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,24-Trimethyltetracontane typically involves the alkylation of tetracontane with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the methylation process. The reaction conditions often include elevated temperatures and pressures to ensure complete methylation at the desired positions .

Industrial Production Methods: Industrial production of 3,5,24-Trimethyltetracontane may involve the use of large-scale reactors where tetracontane is subjected to methylation using similar catalysts and conditions as in laboratory synthesis. The process is

Biological Activity

3,5,24-Trimethyltetracontane (C43H88), a long-chain hydrocarbon, has garnered interest due to its potential biological activities. This compound is primarily studied for its presence in various natural products and its implications in pharmacological contexts. Understanding its biological activity is crucial for exploring its therapeutic potential.

3,5,24-Trimethyltetracontane has the following chemical properties:

PropertyValue
Molecular FormulaC43H88
Molecular Weight605.159 g/mol
Density0.818 g/cm³
Boiling Point635.1 °C
Flash Point321.7 °C

These properties suggest that the compound may exhibit stability under various conditions, making it suitable for further biological evaluations.

Antimicrobial Properties

Research indicates that 3,5,24-trimethyltetracontane exhibits antibacterial activity . In a study focusing on essential oils containing this compound, it was noted that it demonstrated moderate antibacterial effects against certain bacterial strains such as Bacillus cereus, while showing weaker effects against Escherichia coli and Salmonella indica . The concentration-dependent response highlights its potential as a natural antimicrobial agent.

Anti-inflammatory Effects

Long-chain hydrocarbons are often investigated for their anti-inflammatory properties. While direct studies on 3,5,24-trimethyltetracontane are scarce, similar compounds have been documented to reduce inflammation markers in vitro and in vivo . This suggests a potential avenue for research into the anti-inflammatory capabilities of this compound.

Ecotoxicological Studies

Given its presence in natural products, understanding the ecotoxicological impact of 3,5,24-trimethyltetracontane is essential. It has been suggested that compounds like this may affect pollinators such as honey bees, which are critical for ecological balance . Research indicates that exposure to hydrocarbons can disrupt normal behavior and health in these organisms.

Case Studies

  • Antibacterial Activity Study : A study evaluating the antibacterial effects of essential oils containing 3,5,24-trimethyltetracontane showed varying degrees of effectiveness against different bacterial strains. The results indicated a significant antibacterial effect at higher concentrations .
  • Cytotoxicity Evaluation : In vitro studies on related hydrocarbons demonstrated their potential to inhibit cancer cell lines effectively. These findings suggest that further investigation into 3,5,24-trimethyltetracontane could yield similar results .
  • Ecotoxicological Impact : Research on environmental pollutants highlighted the need to assess the impact of hydrocarbons on bee populations. The findings emphasize the importance of studying compounds like 3,5,24-trimethyltetracontane within ecotoxicological frameworks .

Scientific Research Applications

Potential Applications

While specific applications of 3,5,24-trimethyltetracontane are not extensively documented, research suggests its presence in natural extracts may contribute to certain bioactivities.

1. Pharmaceutical Applications

  • Antibacterial Activity 3,5,24-trimethyltetracontane was identified as a constituent in plant extracts exhibiting antibacterial activity . Natural products are considered major sources of innovative therapeutic agents for infectious diseases .
  • Phytocompound Analysis GC-MS analysis has identified 3,5,24-trimethyltetracontane in hexane extracts of Adhatoda vasica Nees and Adhatoda beddomei CB Clarke leaves, suggesting its potential role as a bioactive component in herbal drugs with pharmacological activities .

2. Material Science Applications

  • Water Repellents It is used in applications such as water repellents .
  • Masonry Protection It is used in masonry protection .
  • Control of Graffiti It is used in the control of graffiti .
  • Applying Polycrystalline Silicon Layers It is used in applying polycrystalline silicon layers on silicon wafers .

3. Biological Source

  • White Shrimp It is found in white shrimp boiled water broth .
  • Plant Extracts It is found in plant extracts .
  • Bee Brood Extracts It is found in bee brood extracts .
  • Antibacterial Activity :
    • In a study of the chemical composition and antibacterial activities of plant extracts, 3,5,24-trimethyltetracontane was identified as one of the constituents. The extracts showed antibacterial activity, suggesting that 3,5,24-trimethyltetracontane may be one of the active components .
  • GC-MS Analysis of Plant Extracts :
    • 3,5,24-trimethyltetracontane was identified in the hexane extract of Adhatoda vasica and Adhatoda beddomei leaves using GC-MS. This suggests its presence contributes to the pharmacological activities of these plants .

Raw Materials and Preparation

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Molecular and Structural Comparisons

The following table summarizes key structural and functional differences between 3,5,24-trimethyltetracontane and analogous alkanes:

Compound Name Molecular Formula Molecular Weight (g/mol) Methyl Group Positions Key Sources Biological/Functional Roles
3,5,24-Trimethyltetracontane C₄₃H₈₈ 605.16 3, 5, 24 Corchorus tridens L., smoked fish, Allium cepa Anti-inflammatory, anesthetic, flavorant
3,5,23-Trimethyltetracontane C₄₃H₈₈ 605.16 3, 5, 23 Alternanthera bettzickiana Antioxidant (lower abundance vs. 3,5,24 isomer)
Tritetracontane C₄₃H₈₈* (disputed) 604 (disputed) No methyl groups Rice storage studies Role in lipid oxidation during storage
2-Methylhexacosane C₂₇H₅₆ 381.0 Single methyl at C2 Indocalamus latifolius leaves No reported bioactivity

Notes:

  • Tritetracontane nomenclature discrepancy: lists its formula as C₄₀H₈₂ (MW 604), which conflicts with IUPAC naming (tetracontane = C₄₀H₈₂; tritriacontane = C₃₃H₆₈). The reported molecular weight of 604 suggests a possible typo, as C₄₃H₈₈ would align with the weight .
  • Isomerism effects : The positional shift of methyl groups (e.g., 3,5,23- vs. 3,5,24-) significantly impacts physicochemical properties. For instance, 3,5,24-trimethyltetracontane exhibits higher relative abundance (61% vs. 9%) and distinct retention times in GC-MS analyses compared to its 3,5,23-isomer .

Functional and Bioactive Differences

(a) Bioactivity in Medicinal Contexts
  • 3,5,24-Trimethyltetracontane : Demonstrates anti-inflammatory and anesthetic effects in Corchorus tridens L., likely due to its branched structure enhancing membrane interaction .
  • 3,5,23-Trimethyltetracontane : While structurally similar, its lower abundance in Alternanthera bettzickiana suggests reduced bioactivity compared to the 3,5,24-isomer .
  • Tritetracontane: No direct bioactivity reported; primarily studied in food science for its role in lipid stability during rice storage .
(b) Role in Food and Environmental Systems
  • In smoked fish, 3,5,24-trimethyltetracontane contributes to volatile organic compound (VOC) profiles, with concentrations up to 8.27 ± 0.25 μg/g .
  • In contrast, tritetracontane’s presence in rice correlates with storage conditions, showing variable concentrations (1.47–2.49 μg/g) depending on packaging .

Extraction and Detection Methods

  • Supercritical CO₂ Extraction : Efficient for isolating 3,5,24-trimethyltetracontane from plant matrices, yielding 0.013 mg/g in Indocalamus latifolius .
  • SPME-GC-MS : Preferred for food and microbial studies, enabling detection at trace levels (e.g., 2.59% relative abundance in Allium cepa) .

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